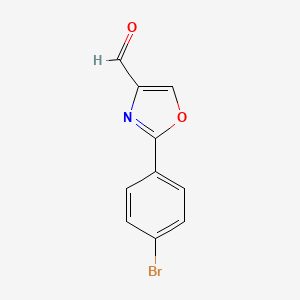

2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE

Übersicht

Beschreibung

2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an oxazole ring, which in turn is substituted with a carbaldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoaniline and glyoxal.

Cyclization: The reaction between 4-bromoaniline and glyoxal under acidic conditions leads to the formation of the oxazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Synthetic Organic Chemistry

- Building Block : 2-(4-Bromo-Phenyl)-Oxazole-4-Carbaldehyde serves as a versatile building block in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals, allowing researchers to create derivatives with specific functionalities .

2. Biological Imaging

- Fluorescent Probes : The compound is employed in developing fluorescent probes for biological imaging, enabling real-time visualization of cellular processes crucial for drug discovery and cellular biology studies .

3. Pharmaceutical Development

- Therapeutic Agents : This compound plays a significant role in synthesizing pharmaceutical intermediates, contributing to new medications with improved efficacy and reduced side effects. Its derivatives have shown potential as analgesic and anti-inflammatory agents .

4. Material Science

- Advanced Materials : It is applied in formulating advanced materials such as polymers and coatings, enhancing their durability and resistance to environmental factors .

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Studies have shown that compounds in the oxazole family can inhibit cancer cell growth. For instance, related compounds demonstrated significant cytotoxicity against human colorectal cancer cells with an EC50 value of 270 nM, indicating strong apoptotic induction capabilities .

- Anti-inflammatory Effects : Certain oxazole derivatives have been found to modulate inflammatory pathways effectively. For example, they can significantly reduce IL-17a expression in murine lymphoblast cells, suggesting potential therapeutic applications in autoimmune diseases .

- Antimicrobial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Data Table: Biological Activities of this compound

Case Studies

-

Synthesis and Evaluation of Analgesic Activity :

A study synthesized new oxazol derivatives containing the bromophenyl moiety. The analgesic activity was evaluated through pharmacological tests like the writhing test and hot plate test, showing promising results for pain management applications . -

Fluorescent Probes Development :

Research focused on using derivatives of this compound in developing fluorescent probes for cellular imaging. These probes have been instrumental in studying dynamic biological processes at the cellular level, aiding drug discovery efforts .

Wirkmechanismus

The mechanism of action of 2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can engage in halogen bonding. These interactions enable the compound to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE include:

2-(4-Chlorophenyl)oxazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

2-(4-Fluorophenyl)oxazole-4-carbaldehyde: Contains a fluorine atom in place of bromine.

2-(4-Methylphenyl)oxazole-4-carbaldehyde: Features a methyl group instead of a halogen.

Compared to these compounds, this compound is unique due to the specific reactivity and properties imparted by the bromine atom, making it particularly useful in certain synthetic and research applications .

Biologische Aktivität

2-(4-Bromo-Phenyl)-Oxazole-4-Carbaldehyde (CAS No. 55327-32-7) is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an oxazole ring with an aldehyde functional group. Its unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds in the oxazole family, including this compound, exhibit a range of biological activities such as:

- Anticancer : Inhibitory effects on various cancer cell lines.

- Anti-inflammatory : Potential to modulate inflammatory pathways.

- Antimicrobial : Activity against bacterial and fungal strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to alterations in enzymatic activity, modulation of receptor functions, and induction of apoptosis in cancer cells.

Anticancer Activity

A study focusing on oxazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an EC50 value of 270 nM in human colorectal cancer cells, indicating strong apoptotic induction capabilities .

Anti-inflammatory Effects

Research has shown that oxazole derivatives can inhibit key inflammatory mediators. A study demonstrated that certain oxazole compounds reduced IL-17a expression significantly in murine lymphoblast cells, suggesting potential therapeutic applications in autoimmune diseases .

Antimicrobial Properties

The antimicrobial efficacy of oxazole derivatives has been documented in several studies. For example, compounds from this class have shown activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCOUYSTLSKOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574041 | |

| Record name | 2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55327-32-7 | |

| Record name | 2-(4-Bromophenyl)-4-oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55327-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.